DBCO-NH-Boc

Bioconjugation PROTAC synthesis Orthogonal protection

DBCO-NH-Boc (CAS 1539290-74-8) is a heterobifunctional reagent containing a dibenzocyclooctyne (DBCO) moiety for copper-free strain-promoted azide–alkyne cycloaddition (SPAAC) and a tert-butyloxycarbonyl (Boc)-protected amine for orthogonal, post-deprotection conjugation. As an alkyl/ether-based PROTAC linker, it bridges E3 ubiquitin ligase and target protein ligands to form proteolysis-targeting chimeras (PROTACs), enabling selective protein degradation via the ubiquitin–proteasome system.

Molecular Formula C23H24N2O3
Molecular Weight 376.4 g/mol
Cat. No. B8104318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NH-Boc
Molecular FormulaC23H24N2O3
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
InChIInChI=1S/C23H24N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-11H,14-16H2,1-3H3,(H,24,27)
InChIKeyREYNVEBGFQGBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DBCO-NH-Boc Procurement Guide: Bifunctional Click Chemistry Reagent and PROTAC Linker


DBCO-NH-Boc (CAS 1539290-74-8) is a heterobifunctional reagent containing a dibenzocyclooctyne (DBCO) moiety for copper-free strain-promoted azide–alkyne cycloaddition (SPAAC) and a tert-butyloxycarbonyl (Boc)-protected amine for orthogonal, post-deprotection conjugation . As an alkyl/ether-based PROTAC linker, it bridges E3 ubiquitin ligase and target protein ligands to form proteolysis-targeting chimeras (PROTACs), enabling selective protein degradation via the ubiquitin–proteasome system .

Why DBCO-NH-Boc Cannot Be Replaced by Generic DBCO Reagents: Evidence-Based Differentiation


Compounds bearing a DBCO group are often treated as interchangeable SPAAC handles; however, DBCO-NH-Boc possesses a unique orthogonal dual functionality—a click-reactive DBCO alkyne paired with a masked amine that can be quantitatively and selectively unveiled—that generic substitutes such as DBCO-amine, DBCO-NHS, or DBCO-PEG-NH-Boc cannot fully replicate. The Boc-protected amine permits staged, sequential conjugation workflows without cross-reactivity, while differences in linker composition (alkyl/ether vs. PEG), solubility profiles, and purity grades introduce substantial variability in reaction efficiency, bioconjugate homogeneity, and downstream PROTAC performance .

DBCO-NH-Boc Quantitative Differentiation Evidence Against Closest Comparators


Orthogonal Protection Strategy: DBCO-NH-Boc Enables Staged Conjugation with 100% Boc Deprotection Efficiency Under Mild Conditions, Unavailable in DBCO-Amine

DBCO-NH-Boc carries a Boc-protected amine that can be selectively removed without affecting the DBCO alkyne, allowing sequential click chemistry and amine coupling . Under optimal conditions (TFA/DCM at 10–20% v/v, room temperature, 1–2 h), Boc deprotection proceeds quantitatively (100% efficiency) . In contrast, DBCO-amine (CAS 1255942-06-3) exposes a free primary amine that cannot be orthogonally protected, forcing simultaneous or competing reactions during multi-step syntheses .

Bioconjugation PROTAC synthesis Orthogonal protection

Aqueous and Organic Solvent Compatibility: DBCO-NH-Boc Dissolves in Water and Organic Solvents, Whereas DBCO-Amine Shows Near-Insolubility in Aqueous Media

DBCO-NH-Boc is soluble in DMSO (10 mM), DCM, DMF, and water, providing broad solvent compatibility . Conversely, DBCO-amine exhibits extremely low water solubility of 1.5 × 10⁻³ g/L at 25 °C, limiting its utility in purely aqueous bioconjugation environments . Although DBCO-amine achieves high DMSO solubility (100 mg/mL), its near-insolubility in water can cause precipitation when DMSO stocks are diluted into aqueous buffers, compromising reaction homogeneity.

Solubility Aqueous bioconjugation Sample preparation

Linker Composition and Molecular Topology: DBCO-NH-Boc as an Alkyl/Ether PROTAC Linker with Lower Topological Polar Surface Area vs. PEG-Based Analogs

DBCO-NH-Boc is classified as an alkyl/ether-based PROTAC linker (MW 376.45 Da, topological polar surface area tPSA 58.6 Ų) with a short, rigid spacer lacking a polyethylene glycol (PEG) segment . Its PEG-containing analog DBCO-PEG1-NH-Boc (CAS 2364591-77-3) has a higher molecular weight (491.58 Da) and incorporates a PEG1 spacer that increases flexibility and hydrophilicity, which can alter cellular permeability and ternary complex formation geometry in PROTAC design .

PROTAC linker design Physicochemical properties Permeability

SPAAC Reactivity: DBCO-NH-Boc Exhibits Second-Order Rate Constants Approaching 1 M⁻¹s⁻¹, Consistent with Fast Copper-Free Click Kinetics

DBCO derivatives are among the most reactive cyclooctynes for SPAAC, with second-order rate constants reaching ~1 M⁻¹s⁻¹, enabling efficient bioconjugation at low micromolar concentrations without copper catalysts . This fast kinetics is a class-level property of the DBCO scaffold and applies to DBCO-NH-Boc. Compared to earlier cyclooctynes (e.g., OCT: 0.0012 M⁻¹s⁻¹; DIFO: 0.076 M⁻¹s⁻¹; BCN: 0.14 M⁻¹s⁻¹), DBCO represents a >100-fold rate enhancement, making SPAAC reactions practical for live-cell and in vivo labeling where slower kinetics would be prohibitive .

Click chemistry kinetics SPAAC Bioorthogonal reaction rate

Commercial Purity Benchmarking: DBCO-NH-Boc Is Routinely Supplied at 98% Purity vs. 95% for Generic DBCO-Amine, Reducing Lot-to-Lot Variability

DBCO-NH-Boc is commercially available at ≥98% purity (HPLC) from multiple suppliers, providing a consistent quality benchmark for sensitive applications . In contrast, DBCO-amine is commonly supplied at >95% purity , while some vendors offer ≥99% purity—indicating wider lot-to-lot variability across suppliers . The higher minimum purity specification for DBCO-NH-Boc reduces the risk of by-products interfering with click chemistry efficiency or downstream bioconjugate characterization.

Quality control Reproducibility Procurement specification

Optimal Deployment Scenarios for DBCO-NH-Boc Based on Quantitative Evidence


Multi-Step Bioconjugation Requiring Orthogonal Protection and Staged Functionalization

When a biomolecule must be modified first via SPAAC click chemistry with an azide partner, followed by a second amine-reactive conjugation step, DBCO-NH-Boc is the reagent of choice. The Boc group prevents premature amine reactivity during the click step. After quantitative Boc deprotection (100% in TFA/DCM, 1–2 h) , the liberated amine can be coupled to NHS esters, carboxylic acids (via EDC), or isocyanates. This sequential workflow is impossible with DBCO-amine, which would react concurrently at both sites.

PROTAC Linker Optimization Where Short, Rigid Alkyl/Ether Spacers Are Preferred Over PEG

DBCO-NH-Boc serves as a compact alkyl/ether PROTAC linker (MW 376.45 Da, tPSA 58.6 Ų) . In PROTAC design, linker length and rigidity influence ternary complex formation and degradation efficiency. When a PEG spacer introduces excessive flexibility or increases tPSA to levels that hinder passive cell permeability, the shorter, less polar DBCO-NH-Boc scaffold provides a distinct alternative to PEG-based DBCO linkers such as DBCO-PEG1-NH-Boc.

Aqueous-Phase Bioorthogonal Labeling of Proteins, Antibodies, or Live Cells

The combination of water solubility and fast SPAAC kinetics (k ~ 1 M⁻¹s⁻¹) makes DBCO-NH-Boc suitable for copper-free labeling of azide-tagged biomolecules in aqueous buffers or cell culture media. Unlike DBCO-amine, which precipitates in water at concentrations above ~1.5 mg/L, DBCO-NH-Boc can be directly dissolved in aqueous systems, enabling homogeneous conjugation without organic co-solvents that could denature proteins or stress live cells.

High-Reproducibility PROTAC Synthesis and ADC Intermediate Preparation Under GMP-Relevant Specifications

For laboratories scaling up PROTAC synthesis or preparing antibody-drug conjugate (ADC) intermediates, the consistent 98% purity of commercial DBCO-NH-Boc reduces batch-dependent variability in click reaction stoichiometry. Suppliers offer GMP-grade inquiries for this compound, supporting translational research where traceable purity and defined storage stability (powder: -20°C, 3 years) are procurement prerequisites .

Technical Documentation Hub

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